2-Nitrosonaphthalene
Overview
Description
2-Nitrosonaphthalene is an organic compound with the formula C10H7NO2. It is one of two isomers of nitronaphthalene, the other being 1-nitronaphthalene. This compound is typically produced in very low yields upon nitration of naphthalene, but it can be more efficiently obtained via the diazotization of 2-aminonaphthalene .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrosonaphthalene can be synthesized through several methods:
Nitration of Naphthalene: This method yields very low amounts of this compound.
Diazotization of 2-Aminonaphthalene: This is a more efficient method where 2-aminonaphthalene is diazotized to produce this compound.
Reduction of Nitro Compounds: Reduction of nitro compounds or oxidation of amino precursors can also be used to synthesize nitroso compounds.
Industrial Production Methods: Industrial production methods often involve the diazotization of 2-aminonaphthalene due to its higher efficiency compared to direct nitration .
Chemical Reactions Analysis
2-Nitrosonaphthalene undergoes various chemical reactions:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into different amines or other derivatives.
Substitution: It can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as peroxyacetic acid.
Reducing Agents: Such as Raney Nickel.
Substitution Reagents: Various halogens and other nucleophiles.
Major Products:
Oxidation Products: Various oxidized derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Compounds with different functional groups replacing the nitro group.
Scientific Research Applications
2-Nitrosonaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its effects on bacterial genomes and its potential use in genetic research.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Nitrosonaphthalene exerts its effects involves:
DNA Damage: It can damage bacterial genomes, leading to inactivation of colony-forming ability in certain bacteria.
Molecular Targets: Targets include DNA and various enzymes involved in DNA repair and replication.
Pathways Involved: Involves pathways related to DNA damage response and repair mechanisms.
Comparison with Similar Compounds
2-Nitrosonaphthalene can be compared with other similar compounds such as:
1-Nitronaphthalene: Another isomer of nitronaphthalene with different properties and reactivity.
Nitrosobenzene: A parent aromatic nitroso compound with similar synthetic methods and reactivity.
1-Nitroso-2-naphthol: A compound with similar nitroso functionality but different structural properties.
Uniqueness: this compound is unique due to its specific reactivity and applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-nitrosonaphthalene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWGWRUGGACWLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216300 | |
Record name | Naphthalene, 2-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40216300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6610-08-8 | |
Record name | 2-Nitrosonaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6610-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitrosonaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006610088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 2-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40216300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-NITROSONAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S700W3KWH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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